molecular formula C16H24N4O3 B5860117 N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide

N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide

Cat. No. B5860117
M. Wt: 320.39 g/mol
InChI Key: XGBQFTGXMMIEBM-UHFFFAOYSA-N
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Description

N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide, also known as OXD-C6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OXD-C6 is a heterocyclic compound that contains an oxadiazole ring and a carboxamide group. This compound has been synthesized using different methods, and its unique chemical structure has made it a promising candidate for various applications.

Mechanism of Action

The mechanism of action of N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are essential for cancer cell growth. This compound has also been shown to induce apoptosis, which is a process of programmed cell death that is essential for maintaining healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, and the ability to improve the mechanical and thermal properties of materials. This compound has also been shown to have low toxicity, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

The advantages of using N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide in lab experiments include its simple synthesis process, low toxicity, and potential applications in various fields. However, the limitations of using this compound in lab experiments include the lack of understanding of its mechanism of action and the need for further research to fully understand its potential applications.

Future Directions

There are several future directions for research on N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide, including the development of new materials with improved properties, the study of its potential as an anticancer agent, and the development of sensors for detecting environmental pollutants. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis process of this compound is relatively simple, and its low toxicity makes it a promising candidate for further research. While the mechanism of action of this compound is not fully understood, its potential applications in medicinal chemistry, materials science, and environmental science make it a promising area for future research.

Synthesis Methods

The synthesis of N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide can be achieved using different methods, including the reaction of 1,2,5-oxadiazole-3,4-dicarboxylic acid with cyclohexylamine. Another method involves the reaction of 1,2,5-oxadiazole-3,4-dicarboxylic acid with cyclohexyl isocyanate. The synthesis process is relatively simple and can be achieved using standard laboratory equipment.

Scientific Research Applications

N,N'-1,2,5-oxadiazole-3,4-diyldicyclohexanecarboxamide has shown potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent due to its ability to inhibit cancer cell growth. In materials science, this compound has been used to develop new materials with improved mechanical and thermal properties. In environmental science, this compound has been studied for its potential as a sensor for detecting environmental pollutants.

properties

IUPAC Name

N-[4-(cyclohexanecarbonylamino)-1,2,5-oxadiazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N4O3/c21-15(11-7-3-1-4-8-11)17-13-14(20-23-19-13)18-16(22)12-9-5-2-6-10-12/h11-12H,1-10H2,(H,17,19,21)(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBQFTGXMMIEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NON=C2NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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